molecular formula C15H25NO3P- B14531792 2-Ethylhexyl [2-(pyridin-4-yl)ethyl]phosphonate CAS No. 62277-83-2

2-Ethylhexyl [2-(pyridin-4-yl)ethyl]phosphonate

Cat. No.: B14531792
CAS No.: 62277-83-2
M. Wt: 298.34 g/mol
InChI Key: XQWHZMIJXIUKHO-UHFFFAOYSA-M
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Description

2-Ethylhexyl [2-(pyridin-4-yl)ethyl]phosphonate is an organophosphorus compound with the molecular formula C15H25NO3P This compound features a phosphonate group attached to a pyridine ring via an ethyl linkage, and an ethylhexyl group attached to the phosphonate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylhexyl [2-(pyridin-4-yl)ethyl]phosphonate typically involves the reaction of 2-(pyridin-4-yl)ethanol with 2-ethylhexyl phosphonic dichloride. The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl [2-(pyridin-4-yl)ethyl]phosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethylhexyl [2-(pyridin-4-yl)ethyl]phosphonate has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethylhexyl [2-(pyridin-4-yl)ethyl]phosphonate involves its interaction with specific molecular targets and pathways. The phosphonate group can form strong coordination bonds with metal ions, making it an effective ligand in catalysis. Additionally, the pyridine ring can interact with biological targets, potentially inhibiting enzymes or disrupting cellular processes. The ethylhexyl group enhances the compound’s lipophilicity, facilitating its incorporation into lipid membranes and improving its bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethylhexyl [2-(2-pyridinyl)ethyl]phosphonate
  • 2-Ethylhexyl [2-(3-pyridinyl)ethyl]phosphonate
  • 2-Ethylhexyl [2-(5-pyridinyl)ethyl]phosphonate

Uniqueness

2-Ethylhexyl [2-(pyridin-4-yl)ethyl]phosphonate is unique due to the position of the pyridine ring, which can influence its reactivity and interaction with molecular targets. The 4-position on the pyridine ring allows for specific substitution patterns and interactions that may not be possible with other isomers. This uniqueness can lead to distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

62277-83-2

Molecular Formula

C15H25NO3P-

Molecular Weight

298.34 g/mol

IUPAC Name

2-ethylhexoxy(2-pyridin-4-ylethyl)phosphinate

InChI

InChI=1S/C15H26NO3P/c1-3-5-6-14(4-2)13-19-20(17,18)12-9-15-7-10-16-11-8-15/h7-8,10-11,14H,3-6,9,12-13H2,1-2H3,(H,17,18)/p-1

InChI Key

XQWHZMIJXIUKHO-UHFFFAOYSA-M

Canonical SMILES

CCCCC(CC)COP(=O)(CCC1=CC=NC=C1)[O-]

Origin of Product

United States

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